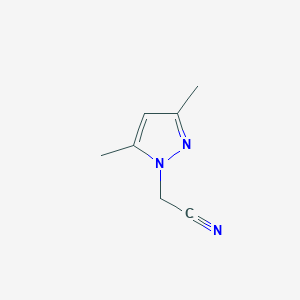

(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Descripción

Significance of Pyrazole-Containing Scaffolds in Contemporary Chemical Research

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development. jocpr.comjocpr.com The pyrazole nucleus is a core component of numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. jocpr.commdpi.com

The versatility of the pyrazole ring lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The presence of two nitrogen atoms provides sites for hydrogen bonding, which is crucial for molecular recognition processes in biological systems. Furthermore, the stability of the pyrazolic ring ensures that it can withstand a variety of reaction conditions, making it a reliable building block in multi-step syntheses.

Table 1: Examples of Pharmacologically Active Compounds Containing a Pyrazole Scaffold

| Compound Name | Therapeutic Class | Key Structural Feature |

| Celecoxib | Anti-inflammatory | Substituted pyrazole ring |

| Rimonabant | Anti-obesity (withdrawn) | Pyrazole derivative |

| Sildenafil | Erectile dysfunction treatment | Fused pyrazole ring system |

Role of Nitrile Functionality in Organic Transformations and Molecular Design

The nitrile group (-C≡N) is a highly versatile functional group in organic synthesis due to its unique reactivity. It can participate in a wide range of chemical transformations, serving as a precursor to various other functional groups such as amines, carboxylic acids, amides, and tetrazoles. This transformative capacity makes nitriles valuable intermediates in the construction of complex molecular architectures.

In molecular design, the nitrile group can act as a potent electron-withdrawing group, influencing the electronic properties of a molecule. Its linear geometry can also impart specific conformational constraints. Furthermore, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its target. The ability of the nitrile group to participate in cycloaddition reactions is another key feature that is widely exploited in the synthesis of heterocyclic compounds.

Overview of Key Research Trajectories for (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Research involving this compound and its derivatives has primarily focused on its utility as a synthetic intermediate for the creation of novel bioactive molecules. The presence of the reactive methylene (B1212753) group adjacent to the nitrile functionality allows for a variety of chemical modifications.

One significant research trajectory involves the use of this compound as a building block for the synthesis of novel heterocyclic systems. The nitrile group can be hydrolyzed, reduced, or can participate in cyclization reactions to form new ring structures appended to the pyrazole core. These new structures are then often screened for potential pharmacological activities.

Another key area of investigation is the development of new synthetic methodologies where the this compound moiety is incorporated into larger molecules. This can involve reactions at the nitrile group or the active methylene group, leading to the formation of compounds with potential applications in medicinal chemistry. For example, derivatives have been explored for their potential as PDE4 inhibitors and for their cytotoxic effects against various cancer cell lines. mdpi.com

The synthesis of the precursor, 3,5-dimethylpyrazole (B48361), is well-established and can be achieved through the condensation of acetylacetone (B45752) with hydrazine (B178648) hydrate (B1144303) or a hydrazine salt. orgsyn.orggoogle.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNELIHKNMZMNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640814 | |

| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134684-85-7 | |

| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Dimethyl 1h Pyrazol 1 Yl Acetonitrile

Established Synthetic Routes to (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

The most common and direct method for synthesizing this compound is through the N-alkylation of 3,5-dimethylpyrazole (B48361). This reaction involves the nucleophilic substitution of a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782), by the pyrazole (B372694) ring.

The general reaction scheme proceeds as follows: 3,5-dimethylpyrazole is treated with a suitable base to deprotonate the N-H group, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the haloacetonitrile, displacing the halide ion to form the desired product. This method is analogous to the synthesis of other N-substituted pyrazoles, such as the preparation of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate by reacting 3,5-dimethylpyrazole with ethyl bromoacetate (B1195939) in the presence of a base. tsijournals.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 3,5-Dimethylpyrazole | Haloacetonitrile (e.g., ClCH₂CN) | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Acetone, Acetonitrile (B52724), or DMF | This compound |

Optimization Strategies for Synthesis Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing yield and purity by carefully controlling reaction parameters. Key strategies revolve around the choice of base, solvent, and temperature, which are critical for influencing reaction rates and minimizing side products in N-alkylation reactions.

Base Selection : The choice of base is crucial. A relatively weak base like potassium carbonate (K₂CO₃) is often sufficient and helps to avoid potential side reactions. tsijournals.com For less reactive substrates, a stronger base such as sodium hydride (NaH) can be used to ensure complete deprotonation of the pyrazole, thereby increasing the reaction rate.

Solvent Effects : Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are typically employed as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile. tandfonline.com

Temperature Control : The reaction is often carried out at an elevated temperature, frequently under reflux, to ensure a reasonable reaction rate. tsijournals.com However, the temperature must be optimized to prevent decomposition of reactants or products and to minimize the formation of undesired isomers or byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. tsijournals.com

Purification : After the reaction is complete, purification is typically achieved through a series of steps. This often involves filtering off inorganic salts, removing the solvent under reduced pressure, and then using techniques such as aqueous workup, extraction with an organic solvent, and finally, recrystallization or column chromatography to isolate the pure product. tsijournals.comorgsyn.org

| Parameter | Options | Considerations |

|---|---|---|

| Base | K₂CO₃, NaH, NaOH | Stronger bases increase reaction rate but may lead to side reactions. |

| Solvent | Acetone, Acetonitrile, DMF | Must dissolve reactants and facilitate SN2 mechanism. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase rate but can also promote byproduct formation. |

| Purification | Recrystallization, Chromatography | Choice depends on the physical properties of the product and impurities. |

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound involves two primary mechanistic steps: the formation of the 3,5-dimethylpyrazole ring and its subsequent N-alkylation.

Formation of 3,5-Dimethylpyrazole (Knorr Pyrazole Synthesis) : The precursor, 3,5-dimethylpyrazole, is synthesized via the Knorr pyrazole synthesis. rsc.org This reaction involves the condensation of a 1,3-dicarbonyl compound, acetylacetone (B45752) (2,4-pentanedione), with a hydrazine (B178648) derivative, typically hydrazine hydrate (B1144303) or hydrazine sulfate (B86663). orgsyn.org The widely accepted mechanism proceeds through the initial formation of a monohydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl carbon. The final step is a dehydration of the resulting hydroxylpyrazolidine intermediate to yield the aromatic pyrazole ring. rsc.org Recent studies using transient flow methodology suggest the mechanism may be more complex, potentially involving di-addition intermediates under certain conditions. rsc.org

N-alkylation with Haloacetonitrile : The second key step is the attachment of the acetonitrile group to the N1 atom of the pyrazole ring. This transformation occurs via a standard bimolecular nucleophilic substitution (SN2) mechanism. The pyrazole ring, after being deprotonated by a base, forms a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon atom of the haloacetonitrile (e.g., chloroacetonitrile), which bears the nitrile group. The halide (e.g., chloride) is expelled as a leaving group, resulting in the formation of the C-N bond and yielding this compound.

Precursor Compounds and Starting Material Considerations

The primary precursors for the synthesis of this compound are 3,5-dimethylpyrazole and a suitable haloacetonitrile.

3,5-Dimethylpyrazole : This key intermediate is readily prepared from inexpensive and commercially available starting materials. The standard synthesis involves the reaction of acetylacetone (also known as 2,4-pentanedione) with hydrazine. tsijournals.comorgsyn.org The reaction can be performed using hydrazine hydrate in ethanol (B145695) or hydrazine sulfate in an aqueous alkaline solution. orgsyn.org The latter method is often preferred as the reaction with hydrazine hydrate can sometimes be highly exothermic and difficult to control. orgsyn.org This synthesis is robust and typically provides good to excellent yields of the desired pyrazole. orgsyn.org

Haloacetonitriles : Reagents such as chloroacetonitrile and bromoacetonitrile are the source of the cyanomethyl group. These are standard, commercially available organic reagents used for introducing the -CH₂CN functional group onto nucleophiles.

| Precursor/Starting Material | Role in Synthesis | Typical Source |

|---|---|---|

| Acetylacetone (2,4-pentanedione) | Forms the C3-C4-C5 backbone of the pyrazole ring | Commercially available |

| Hydrazine Hydrate or Hydrazine Sulfate | Provides the N1-N2 atoms of the pyrazole ring | Commercially available |

| Chloroacetonitrile or Bromoacetonitrile | Source of the cyanomethyl (-CH₂CN) group for N-alkylation | Commercially available |

Green Chemistry Approaches in the Synthesis of Pyrazole-Acetonitrile Derivatives

While specific green chemistry protocols for this compound are not extensively documented, the principles of green chemistry are widely applied to the synthesis of pyrazole derivatives in general and can be adapted for this specific compound. researchgate.net These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Alternative Energy Sources : Microwave irradiation and ultrasound irradiation are prominent green techniques used in pyrazole synthesis. nih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times, from hours to minutes, while improving product yields. nih.govnih.gov Similarly, sonication (ultrasound) can promote reactions, often in aqueous media, providing excellent yields in short time frames. researchgate.netnih.gov

Green Solvents and Solvent-Free Conditions : A major focus of green chemistry is replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol. nih.govkthmcollege.ac.in Many pyrazole syntheses have been successfully conducted in aqueous media. researchgate.net Furthermore, solvent-free methods, such as grinding the reactants together at room temperature, represent an even greener alternative, completely eliminating solvent waste. tandfonline.comnih.gov

Multicomponent Reactions (MCRs) : One-pot, multicomponent reactions are highly efficient, adhering to the green chemistry principles of atom and step economy. nih.gov These reactions combine three or more starting materials in a single step to form the final product, which reduces the need for intermediate purification steps, thus saving time, energy, and materials. researchgate.net

| Approach | Conventional Method | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound | Reduced reaction time, lower energy consumption. nih.gov |

| Solvent | Organic solvents (Toluene, Acetonitrile) | Water, Ethanol, Ionic Liquids, Solvent-free (grinding) | Reduced toxicity and environmental impact, easier workup. tandfonline.comkthmcollege.ac.in |

| Process | Stepwise synthesis with isolation of intermediates | One-pot multicomponent reactions | Improved atom and step economy, reduced waste. researchgate.netnih.gov |

Derivatization and Structural Modification Strategies of 3,5 Dimethyl 1h Pyrazol 1 Yl Acetonitrile

Functionalization at the Pyrazole (B372694) Ring System

The pyrazole ring, with its distinct nitrogen and carbon atoms, presents several opportunities for structural alteration. The C4 position of the 3,5-dimethylpyrazole (B48361) moiety is particularly susceptible to electrophilic substitution, providing a reliable entry point for introducing new functional groups. researchgate.net

Halogenation Reactions, including 4-Iodo Derivatives

The introduction of halogen atoms onto the pyrazole ring is a key strategy for creating intermediates for further synthetic transformations, such as cross-coupling reactions. The C4 position of the (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is the primary site for electrophilic halogenation. researchgate.net

Direct iodination to produce (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile can be achieved by treating the parent compound with iodine. jk-sci.comscbt.com To drive this reversible reaction to completion, it is necessary to remove the hydrogen iodide (HI) byproduct. This is typically accomplished by including an oxidant in the reaction mixture, which converts the HI back into iodine, thereby increasing the reaction's efficiency and yield. google.com

A general and widely applicable method for halogenating the pyrazole C4-position involves the use of N-halosuccinimides (NXS). beilstein-archives.org Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) serve as sources of electrophilic halogens and react effectively under mild conditions. beilstein-archives.org This method is known for its high regioselectivity for the C4 position on unsubstituted pyrazole rings. researchgate.netbeilstein-archives.org

| Reagent | Product | Position of Functionalization |

| Iodine (I₂) / Oxidant | (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | C4 |

| N-Iodosuccinimide (NIS) | (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | C4 |

| N-Bromosuccinimide (NBS) | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | C4 |

| N-Chlorosuccinimide (NCS) | (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | C4 |

Amination Reactions, focusing on 4-Amino Derivatives

The synthesis of 4-amino derivatives of this compound is a valuable modification for introducing a nucleophilic site on the pyrazole ring. A common and effective strategy to achieve this is through a two-step process involving nitration followed by reduction. First, the C4 position is nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid). The resulting 4-nitro intermediate is then reduced to the corresponding 4-amino derivative. This reduction can be carried out using various methods, such as catalytic hydrogenation or treatment with reducing metals like tin or iron in acidic media.

An alternative pathway involves the synthesis of 4-amino-3,5-dimethylpyrazole as a precursor, which can then be N-alkylated with a haloacetonitrile, such as chloroacetonitrile (B46850), to install the acetonitrile (B52724) side chain. semanticscholar.orgrsc.org This N-alkylation reaction is a common method for constructing the N-CH₂CN bond in pyrazole chemistry. scispace.com

Alkylation and Arylation Strategies on the Heterocyclic Moiety

Introducing alkyl and aryl groups at the C4 position of the pyrazole ring significantly increases the structural diversity of the derivatives. Electrophilic attack, including alkylation, occurs regioselectively at the C4 atom of the 3,5-dimethylpyrazole system. researchgate.net However, a more versatile and widely used approach relies on modern cross-coupling chemistry.

This strategy begins with the halogenated derivatives, particularly the (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, as described in section 3.1.1. These halogenated pyrazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with various aryl or alkyl boronic acids in the presence of a palladium catalyst can efficiently form a new carbon-carbon bond at the C4 position, yielding 4-aryl or 4-alkyl derivatives. Other well-established cross-coupling reactions, such as Stille, Heck, or Sonogashira couplings, can also be employed to introduce a wide array of substituents.

Modifications at the Acetonitrile Side Chain

The acetonitrile side chain provides a reactive handle for a variety of chemical transformations, allowing for the elongation or functionalization of the N1-substituent.

Transformation to Carboxylic Acids and Amides

The nitrile group (-C≡N) can be readily hydrolyzed to form either a primary amide or a carboxylic acid. The outcome of the reaction is dependent on the reaction conditions. chemistrysteps.comlibretexts.org

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile to 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is achieved under harsh reaction conditions. researchgate.net This typically involves heating the nitrile under reflux with either a strong aqueous acid (e.g., HCl, H₂SO₄) or a strong aqueous base (e.g., NaOH). libretexts.orgweebly.comgoogle.com In the case of basic hydrolysis, the initial product is the carboxylate salt, which must be subsequently acidified to yield the final carboxylic acid. chemistrysteps.comlibretexts.org

Hydrolysis to Amide: The hydrolysis of a nitrile proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.com To isolate 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, the reaction can be stopped at this intermediate stage by using milder conditions. chemistrysteps.comlibretexts.org This can include controlled acid catalysis at lower temperatures or using specific reagents that favor the formation of the amide without promoting its subsequent hydrolysis. chemistrysteps.com

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine, yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. researchgate.net This transformation is a fundamental reaction in organic synthesis and can be accomplished using several standard reducing agents. organic-chemistry.org

Common methods for this reduction include:

Catalytic Hydrogenation: This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, platinum, or palladium.

Chemical Hydride Reduction: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective at reducing nitriles to primary amines. organic-chemistry.orgresearchgate.net Other borane-based reagents can also be employed for this purpose. organic-chemistry.orgresearchgate.net

Electrochemical Reduction: More recent methods have demonstrated the selective electrochemical reduction of nitriles to primary amines, offering a potentially greener alternative to traditional chemical methods. nih.gov

| Starting Compound | Reaction Type | Product |

| This compound | Harsh Acidic/Basic Hydrolysis | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |

| This compound | Mild, Controlled Hydrolysis | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide |

| This compound | Reduction (e.g., LiAlH₄, H₂/Catalyst) | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |

Development of Analogues with Varied Substituent Patterns

The structural framework of this compound serves as a versatile template for the development of a wide array of analogues through the introduction of varied substituent patterns. These modifications are strategically implemented to modulate the molecule's physicochemical properties and biological activities. Research has focused on several key derivatization approaches, including substitution on the pyrazole ring and modification of the acetonitrile side chain.

One common strategy involves introducing substituents at the C4 position of the pyrazole ring. For instance, a series of 4-azo-substituted pyrazole derivatives has been synthesized. This is achieved by coupling diazonium salts with a precursor like 3,5-dimethylpyrazole, which is subsequently functionalized. Examples of such analogues include 4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole and its corresponding N-phenyl derivative, 4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole. jocpr.comjocpr.com Further derivatization of these azo compounds, such as through acetylation of the N1 position of the pyrazole ring, has yielded analogues like 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone. jocpr.comjocpr.com

Another avenue for developing analogues involves modifying a functional group attached to the core pyrazole structure. Palladium-catalyzed cross-coupling reactions and click chemistry are among the advanced methods used to introduce diverse functional groups, thereby enhancing structural diversity. researchgate.net Structure-activity relationship (SAR) studies on these analogues have shown that the nature and position of substituents significantly influence their pharmacological properties. researchgate.net For example, in a series of 3,5-dimethylpyrazole derivatives designed as potential phosphodiesterase type 4 (PDE4) inhibitors, the introduction of various substituents on an associated phenyl ring was explored. researchgate.net The resulting data indicated that substitutions at the para-position of the phenyl ring could be particularly influential on the compound's inhibitory activity. researchgate.net

The table below summarizes examples of analogues developed through varied substitution patterns on the 3,5-dimethylpyrazole core.

Role as a Building Block in the Synthesis of Complex Organic Molecules

This compound and its close derivatives are valuable building blocks in synthetic organic chemistry, prized for their utility in constructing more complex molecular architectures, particularly heterocyclic systems. researchgate.netdntb.gov.ua The reactivity of the acetonitrile moiety, which can be readily hydrolyzed, reduced, or otherwise transformed, provides a synthetic handle for elaboration into a variety of functional groups. mdpi.com

A key derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, is synthesized from the corresponding ester of this compound. tsijournals.com This acetohydrazide intermediate serves as a crucial precursor for creating larger, polycyclic compounds. For example, it can be condensed with phthalic anhydride (B1165640) to form 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione. tsijournals.com This product can then undergo further alkylation to generate a library of substituted phthalazine-1,4-diones, demonstrating a clear pathway from the simple acetonitrile starting material to complex heterocyclic structures. tsijournals.com

Similarly, the related compound 1-cyanoacetyl-3,5-dimethylpyrazole, which features a carbonyl group adjacent to the nitrile, is an effective cyanoacetylating agent and a versatile building block for synthesizing a range of heterocyclic compounds. researchgate.netdntb.gov.ua Its derivative, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, has been utilized as a key intermediate in the synthesis of novel mono- and bis-heterocyclic systems. researchgate.net This building block facilitates the construction of complex molecules such as mono-chromene, di-chromene, dihydrazo, and dithiazole derivatives through condensation and coupling reactions. researchgate.net

The strategic use of the (3,5-dimethyl-1H-pyrazol-1-yl) moiety as a foundational unit is also evident in the synthesis of specialized molecules like di-pyrrolyl-substituted pyrazoles. These compounds are designed as building blocks for creating even larger macrocyclic structures such as pyrazole-based expanded porphyrins. researchgate.net The inherent stability and defined geometry of the pyrazole ring make it an ideal scaffold for assembling complex, multi-component molecular systems.

The table below illustrates the role of this compound and its derivatives as precursors in the synthesis of more complex molecules.

Coordination Chemistry and Ligand Applications of 3,5 Dimethyl 1h Pyrazol 1 Yl Acetonitrile

Ligand Design Principles Incorporating the (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile Scaffold

The design of ligands for specific applications in coordination chemistry hinges on a fundamental understanding of their structural and electronic characteristics. The this compound scaffold offers a unique combination of features that can be harnessed for the targeted synthesis of metal complexes.

This compound possesses two primary nitrogen donor atoms available for coordination to a metal center. These are the pyridine-type N2 atom of the pyrazole (B372694) ring and the nitrogen atom of the terminal nitrile group. This arrangement allows the ligand to act as a bidentate chelator, forming a stable six-membered ring upon coordination with a metal ion.

The primary coordination modes are:

Bidentate N,N'-Chelation: This is the most anticipated coordination mode, where both the pyrazole N2 and the nitrile nitrogen bind to the same metal center. This mode is common for ligands containing both pyrazole and another donor group. nih.govresearchgate.net

Monodentate N-Coordination: The ligand can coordinate through the more basic pyrazole N2 atom, leaving the nitrile group uncoordinated. This is often observed when strong steric hindrance is present or in the presence of competing ligands. dnu.dp.ua

Bridging Mode: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the pyrazole nitrogen coordinating to one metal and the nitrile nitrogen to another.

The formation of a chelate ring in the bidentate mode significantly enhances the thermodynamic stability of the resulting complex compared to monodentate coordination, an effect known as the chelate effect.

The coordination behavior of this compound is governed by a balance of steric and electronic factors. nih.gov

Steric Influences: The two methyl groups at the 3- and 5-positions of the pyrazole ring introduce significant steric bulk around the pyrazole nitrogen donor atom. This steric hindrance can influence several aspects of metal coordination: numberanalytics.com

Coordination Geometry: The bulkiness of the ligands can prevent the formation of highly crowded coordination spheres, favoring lower coordination numbers or distorted geometries. numberanalytics.com For instance, it might favor the formation of tetrahedral complexes over octahedral ones in certain systems.

Number of Coordinated Ligands: Steric repulsion between adjacent ligands can limit the number of this compound molecules that can bind to a single metal ion.

Bond Lengths and Angles: Repulsive interactions can lead to elongated metal-ligand bonds and distorted bond angles within the coordination polyhedron. numberanalytics.com

Electronic Influences: The electronic properties of the donor groups play a crucial role in the nature and strength of the metal-ligand bond. illinois.edu

Pyrazole Ring: The pyrazole N2 atom acts as a strong σ-donor. The electron-donating nature of the two methyl groups further enhances the basicity and donor strength of this nitrogen atom.

Nitrile Group: The nitrile ligand is generally considered a weak base but can function as a π-acceptor ligand. wikipedia.org This π-acceptor character allows it to stabilize metal ions in lower oxidation states by accepting electron density from the metal's d-orbitals into the C≡N π* antibonding orbitals.

This combination of a strong σ-donating pyrazole and a π-accepting nitrile group makes this compound an electronically versatile ligand capable of forming stable complexes with a wide range of metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A variety of transition metal complexes incorporating pyrazole-based ligands have been successfully synthesized and characterized. uobaghdad.edu.iqresearchgate.net For this compound, complexes with first-row transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) can be prepared by refluxing stoichiometric amounts of the ligand and the corresponding metal chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or acetonitrile (B52724). nih.govuu.nl

The resulting complexes are typically characterized using a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion induces characteristic shifts in the vibrational frequencies. A shift in the C≡N stretching frequency (typically around 2250 cm⁻¹) to a higher wavenumber is indicative of coordination through the nitrile nitrogen. wikipedia.org Changes in the pyrazole ring's C=N and C=C stretching vibrations also confirm the involvement of the pyrazole nitrogen in bonding.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry. For example, octahedral Ni(II) complexes typically show multiple absorption bands, whereas tetrahedral Co(II) complexes exhibit characteristic high-intensity bands in the visible region. uobaghdad.edu.iq

Magnetic Susceptibility: Measurements of magnetic moments help determine the number of unpaired electrons on the metal center, providing insight into its oxidation state and the geometry of the complex.

| Transition Metal Ion | Expected Formula | Probable Geometry | Supporting Evidence |

|---|---|---|---|

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral | UV-Vis spectra, Magnetic moment |

| Ni(II) | [Ni(L)₂(H₂O)₂]Cl₂ | Octahedral | UV-Vis spectra, Magnetic moment nih.gov |

| Cu(II) | [Cu(L)₂Cl₂] | Distorted Octahedral / Square Planar | EPR spectroscopy, UV-Vis spectra dnu.dp.ua |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral | ¹H NMR, X-ray diffraction nih.gov |

| Cd(II) | [Cd(L)₂Cl₂] | Tetrahedral | X-ray diffraction uobaghdad.edu.iq |

L = this compound

The coordination chemistry of pyrazole-based ligands with f-block elements is an area of growing interest, particularly for applications in separation science. nih.gov While simple pyrazole ligands have been studied, the use of this compound with lanthanides and actinides is less documented compared to transition metals.

Lanthanide and actinide ions are hard Lewis acids and typically exhibit high coordination numbers (8-12) due to their large ionic radii. nih.gov The bidentate nature of this compound means that multiple ligand molecules, along with counter-ions or solvent molecules, would be required to satisfy the coordination sphere of these metal ions. This can lead to the formation of complex species such as [Ln(L)₃(NO₃)₃] or [An(L)₄]⁴⁺. researchgate.net

Research into related systems, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine, has shown selectivity for trivalent actinides over lanthanides in liquid-liquid extraction processes, which is crucial for nuclear fuel reprocessing. nih.gov It is plausible that complexes of this compound could be investigated for similar applications, leveraging the subtle differences in bonding between actinides and lanthanides with the soft nitrogen donor atoms of the ligand.

Investigation of Structure-Property Relationships in Coordination Compounds

The relationship between the structure of a coordination compound and its resulting physical and chemical properties is a central theme in inorganic chemistry. For complexes of this compound, several key relationships can be explored.

The interplay between the ligand's steric profile and the electronic preferences of the metal ion dictates the final structure, which in turn governs the material's properties. For instance, the arrangement of ligands can lead to mononuclear, dinuclear, or polymeric structures. The formation of extended structures through hydrogen bonding or other weak interactions can significantly influence properties like solubility and crystal packing. nih.gov

A pertinent example is the link between crystal packing and fluorescence properties observed in zinc(II) and cadmium(II) complexes of a related pyrazole-pyridine ligand. nih.gov The way individual complex molecules arrange themselves in the solid state can create or quench luminescent pathways. Similarly, the magnetic properties of complexes with paramagnetic ions like Cu(II) or Ni(II) are highly dependent on the coordination geometry and the distance between metal centers in polynuclear structures.

| Structural Feature | Influencing Factor | Resulting Property |

|---|---|---|

| Coordination Geometry (e.g., Tetrahedral vs. Octahedral) | Steric bulk of methyl groups, electronic configuration of metal ion | Optical properties (color), magnetic moment |

| Nuclearity (Monomer, Dimer, Polymer) | Bridging potential of ligands, reaction conditions | Magnetic coupling, catalytic activity |

| Crystal Packing / Supramolecular Assembly | Hydrogen bonding, π-π stacking | Luminescence/Fluorescence, solubility nih.gov |

| Metal-Ligand Bond Strength | Electronic σ-donor/π-acceptor character of ligand | Thermodynamic stability, redox potential |

Supramolecular Assembly and Metal-Organic Frameworks Utilizing this compound as a Ligand

The field of supramolecular chemistry and the development of metal-organic frameworks (MOFs) rely on the rational design of organic ligands to direct the assembly of intricate, multidimensional structures. The ligand this compound presents a unique combination of a sterically hindered pyrazole ring and a flexible acetonitrile functional group. This arrangement offers multiple potential coordination sites—the N2 atom of the pyrazole ring and the nitrogen atom of the nitrile group—for binding to metal centers.

Despite the potential of this compound as a versatile ligand for constructing coordination polymers and MOFs, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing its use in these applications. While numerous studies have explored the coordination chemistry of related pyrazole-based ligands, including 3,5-dimethyl-1H-pyrazole itself, in the formation of supramolecular assemblies and MOFs, there is a distinct lack of crystallographic or structural data for frameworks built using the acetonitrile-functionalized derivative.

In principle, the bifunctional nature of this compound could lead to the formation of diverse network topologies. The pyrazole ring can act as a monodentate or a bridging ligand, while the nitrile group can coordinate to a metal center in a terminal or bridging fashion. The interplay between these coordination modes, influenced by factors such as the choice of metal ion, counter-anion, and reaction conditions, would be expected to yield a rich variety of supramolecular architectures.

However, without experimental evidence from the scientific literature, any discussion of specific supramolecular assemblies or MOFs utilizing this compound remains speculative. The creation of data tables detailing research findings, such as crystallographic parameters or the properties of resulting frameworks, is not possible due to the lack of available data. Further experimental investigation is required to explore the potential of this ligand in the design and synthesis of novel coordination polymers and metal-organic frameworks.

Catalytic Applications of 3,5 Dimethyl 1h Pyrazol 1 Yl Acetonitrile and Its Complexes

Incorporation into Heterogeneous Catalysis Systems

While the majority of catalytic applications involving pyrazole-based ligands are in homogeneous systems, there is growing interest in immobilizing these catalysts on solid supports to facilitate catalyst separation and recycling. A novel nano-magnetic metal-organic framework (MOF) based on Fe3O4 has been synthesized and used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov This work demonstrates the potential for incorporating pyrazole-containing building blocks into heterogeneous catalysts. The immobilization of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile or its metal complexes onto solid supports like silica, polymers, or MOFs could lead to robust and reusable catalysts for a variety of organic transformations.

Mechanistic Elucidation of Catalytic Cycles

Furthermore, the intramolecular coupling of coordinated pyrazole (B372694) and acetonitrile (B52724) to form a pyrazolylamidino ligand within a Rhenium complex has been studied. nih.govresearchgate.net This reaction is reversible and points to a dynamic interplay between the ligand and the metal center, which could be a key feature in a catalytic cycle. The tendency for this coupling reaction to occur is influenced by the substituents on the pyrazole ring, with 3,5-dimethylpyrazole (B48361) showing a different reactivity profile compared to unsubstituted pyrazole or indazole. nih.gov

Catalyst Recycling and Sustainability Aspects in Catalytic Systems

The development of sustainable chemical processes is a major driver in modern catalysis research. A key aspect of this is the ability to recycle and reuse the catalyst. While specific studies on the recycling of catalysts derived from this compound are not yet prevalent, the strategies employed for other homogeneous catalysts are applicable. As discussed in the context of heterogeneous catalysis, immobilizing the catalyst on a solid support is a common and effective method for facilitating its recovery and reuse. nih.gov Another approach is the use of phase-transfer catalysis, which can simplify the separation of the catalyst from the reaction mixture. researchgate.net The design of ligands that allow for the precipitation or extraction of the catalyst after the reaction is another avenue for improving the sustainability of these catalytic systems.

Applications in Materials Science Involving 3,5 Dimethyl 1h Pyrazol 1 Yl Acetonitrile

Polymer Synthesis and Modification

The bifunctional nature of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, possessing both a pyrazole (B372694) ring and a nitrile group, offers potential pathways for its use in polymer science. While direct polymerization of this specific monomer is not extensively documented, its functional groups allow for its theoretical incorporation into polymeric structures through various synthetic strategies.

The incorporation of the this compound moiety into a polymer backbone can be envisioned through the chemical modification of its nitrile group. The nitrile can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine. These transformed functional groups can then participate in conventional step-growth polymerization reactions.

For instance, the resulting carboxylic acid derivative could be used in polycondensation reactions with diols to form polyesters or with diamines to form polyamides. Similarly, the amine derivative could react with diacids or diacyl chlorides. The inclusion of the dimethylpyrazole ring into the polymer backbone in this manner would imbue the final material with the inherent properties of the pyrazole nucleus, such as thermal stability, coordination ability, and specific electronic characteristics.

A more direct approach involves using this compound as a pendant group to functionalize existing polymer chains. This method allows for the precise introduction of the pyrazole moiety onto a polymer scaffold, thereby modifying the material's properties. For example, polymers containing reactive groups like chloromethyl or epoxy functionalities can be modified by nucleophilic substitution with the pyrazole ring.

This side-chain functionalization can create polymers with enhanced chelating abilities for metal ions, a property useful in designing materials for water purification or heavy metal extraction. researchgate.net The pyrazole units can also act as hydrogen-bonding sites, influencing the polymer's solubility, thermal behavior, and mechanical properties. researchgate.net

Design and Synthesis of Novel Organic Materials

The 3,5-dimethylpyrazole (B48361) group is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net This property is extensively exploited in the design of crystalline porous materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netdtu.dk

This compound can serve as a monodentate or bidentate ligand, utilizing the nitrogen atoms of the pyrazole ring to coordinate with metal centers. researchgate.netresearchgate.net The self-assembly of these metal ions and pyrazole-containing ligands leads to the formation of one-, two-, or three-dimensional networks with well-defined structures and porosities. acs.orgunibo.itunipd.it These materials are investigated for applications in gas storage, separation, and catalysis. researchgate.netdtu.dk The acetonitrile (B52724) group in such a ligand can add functionality to the pores of the MOF or be available for post-synthetic modification.

For example, pyrazolate-based MOFs have demonstrated exceptional performance in the selective capture of formaldehyde (B43269) from the air through a chemisorption mechanism involving the pyrazole rings. dtu.dkresearchgate.netdim-materre.fr

| Ligand | Metal Ion(s) | Framework Name/Formula | Dimensionality | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| 3,5-pyrazoldicarboxylic acid (3,5-PDA) | Al³⁺ | Al-3.5-PDA (MOF-303) | 3D | High stability, selective capture of formaldehyde | dtu.dkresearchgate.net |

| 3,5-pyrazoldicarboxylic acid (3,5-PDA) | Zr⁴⁺ | Zr-3.5-PDA | 3D | Microporous, formaldehyde capture | dtu.dk |

| Pyrazole (Hpz) | Cu²⁺ | [Cu(pz)₂]n | 1D | Flexible framework | acs.orgunibo.it |

| 1,4-bis(3',5'-dimethyl-1H-pyrazol-4-yl)benzene | Co²⁺ | Co(Me₄bpzb) | 3D | Catalytic, magnetic, and gas separation properties | researchgate.net |

Exploration for Optoelectronic and Sensing Applications

Pyrazole derivatives are a significant class of compounds in the development of chemosensors and optoelectronic materials due to their unique electronic properties, thermal stability, and ability to coordinate with metal ions. researchgate.netnih.gov The incorporation of a pyrazole moiety, such as the one in this compound, into larger conjugated systems can lead to materials with tailored photophysical properties. nih.gov

In the field of chemosensors, the pyrazole ring acts as an effective binding site for metal cations. nih.gov The coordination of an ion to the pyrazole nitrogen atoms can induce a change in the electronic structure of an attached fluorophore or chromophore, resulting in a detectable change in fluorescence or color. nih.govmdpi.com This principle has been used to design highly selective and sensitive probes for various metal ions, including Al³⁺, Zn²⁺, and Cu²⁺. nih.gov this compound serves as a valuable precursor for synthesizing such sensors by modifying the acetonitrile group to link the pyrazole to a signaling unit.

Furthermore, pyrazole-containing molecules are used in organic light-emitting diodes (OLEDs). researchgate.net The pyrazole core can enhance the thermal stability and influence the charge-transport characteristics of the material. Acrylonitrile derivatives, known for their electron-accepting properties, have also been investigated for their optoelectronic properties in materials used for OLEDs. researchgate.net The combination of a pyrazole ring and an acetonitrile group in a single molecule provides a promising scaffold for designing new materials for organic electronics.

| Sensor Structure | Target Ion | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Acylhydrazone derivative with pyridine–pyrazole | Al³⁺ | Fluorescence | Not specified | nih.gov |

| Pyridine–pyrazole based chemosensor | Al³⁺ | Colorimetric & Fluorescence | Not specified | nih.gov |

| Fused pyrazole with a pyridyl group | Al³⁺ | Absorbance | Not specified | nih.gov |

| Thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone | Fe³⁺, Sn²⁺, Al³⁺ | Optical (Colorimetric) | Not specified | mdpi.com |

Advanced Characterization Techniques for 3,5 Dimethyl 1h Pyrazol 1 Yl Acetonitrile and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile and its analogues. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the number and types of protons and carbons, as well as their connectivity.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the methyl carbons, the pyrazole (B372694) ring carbons, the methylene (B1212753) carbon of the acetonitrile (B52724) group, and the nitrile carbon. The chemical shifts of the pyrazole ring carbons are indicative of their aromatic character and substitution pattern.

Table 1: Representative ¹H NMR Chemical Shifts for a (3,5-dimethyl-1H-pyrazol-1-yl) Derivative nih.gov

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-CH₃ | 2.33 | Singlet |

| Pyrazole-CH₃ | 2.65 | Singlet |

| Pyrazole-H | 6.06 | Singlet |

Data obtained from 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile in CDCl₃.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra of 3,5-dimethylpyrazole (B48361) show characteristic bands related to the pyrazole ring and the methyl groups. nih.govresearchgate.net For this compound, additional vibrational modes associated with the acetonitrile substituent are expected.

The IR spectrum would prominently feature a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-H stretching vibrations of the methyl and methylene groups typically appear in the 2800-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. nih.govresearchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for 3,5-dimethylpyrazole nih.govresearchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H Stretch | 3200-2500 (in solid state due to H-bonding) |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Alkyl) | 2800-3000 |

| C=N/C=C Ring Stretch | 1400-1600 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for pyrazole derivatives involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For the title compound, a key fragmentation would likely be the loss of the cyanomethyl radical (•CH₂CN) or the acetonitrile molecule (CH₃CN), leading to a stable pyrazolium (B1228807) cation. The fragmentation of the pyrazole ring itself can lead to a series of smaller, characteristic ions. researchgate.net

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of a derivative, 3,5-dimethyl-1-prop-2-enylpyrazole, shows a maximum absorption wavelength (λmax) that is characteristic of the pyrazole chromophore. researchgate.net The pyrazole ring exhibits π → π* transitions, which are responsible for its UV absorption. The position of the λmax can be influenced by the solvent and the nature of the substituents on the pyrazole ring. The acetonitrile group in this compound is not expected to significantly alter the position of the main absorption band arising from the pyrazole ring.

X-ray Crystallography for Solid-State Structural Elucidation

For instance, the crystal structure of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile reveals that the pyrazole ring is essentially planar. nih.gov Similarly, the structure of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline shows specific dihedral angles between the pyrazole ring and other parts of the molecule. nih.gov These studies demonstrate how the pyrazole ring is oriented relative to the rest of the molecule and how intermolecular forces, such as hydrogen bonds and π-π stacking, influence the crystal packing. nih.gov

Table 3: Crystallographic Data for Derivatives of this compound

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile | C₁₆H₁₄N₄O | Monoclinic | P2₁/c | a = 8.5911 Å, b = 23.3760 Å, c = 7.5816 Å, β = 114.775° | nih.gov |

| 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline | C₂₀H₁₇N₃ | Orthorhombic | Pbca | a = 18.3294 Å, b = 8.3139 Å, c = 21.6532 Å | nih.gov |

| 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one | C₇H₈N₆O | Orthorhombic | Pna2₁ | a = 12.1431 Å, b = 12.6551 Å, c = 5.3907 Å | researchgate.net |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC methods for related pyrazole compounds often utilize reverse-phase columns. sielc.com For instance, 1H-Pyrazole, 3,5-dimethyl-1-phenyl- can be analyzed using a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com A Diode-Array Detector (DAD) is commonly used for detection, allowing for the simultaneous monitoring of the analyte at multiple wavelengths.

GC is also a suitable technique for the analysis of volatile and thermally stable pyrazole derivatives. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The choice of the stationary phase for the GC column depends on the polarity of the analyte. For pyrazole compounds, a mid-polarity column is often effective. These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity specifications for its intended application.

Computational and Theoretical Studies on 3,5 Dimethyl 1h Pyrazol 1 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule dictates its chemical behavior. Key aspects explored through quantum chemical calculations include the distribution of electrons, molecular orbital energies, and electrostatic potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity and lower stability. researchgate.net For pyrazole (B372694) derivatives, the HOMO is often located on the pyrazole ring, while the LUMO can be distributed across different parts of the molecule depending on the substituents. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. derpharmachemica.com For (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, the nitrogen atoms of the pyrazole ring and the nitrile group are expected to be electron-rich regions (negative potential), making them susceptible to electrophilic attack or coordination with metal ions. Conversely, the hydrogen atoms of the methyl groups would exhibit a positive potential.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. While specific values for this compound require dedicated computation, the table below shows typical descriptors calculated for related heterocyclic compounds using DFT methods. irjweb.comderpharmachemica.com

| Descriptor | Formula | Significance | Typical Range for Pyrazole Derivatives |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability | 4 - 5 eV irjweb.comnih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration | 2 - 2.5 eV irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power | 3 - 4 eV |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 1 - 2 eV |

Note: The data in this table is representative of pyrazole derivatives and serves as an illustrative example. Actual values for this compound would need to be specifically calculated.

Quantum chemical calculations are instrumental in mapping out potential reaction pathways. By calculating the potential energy surface for a given reaction, chemists can identify the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. For this compound, this analysis could be used to study its synthesis, degradation, or its reactions with other molecules, such as nucleophilic substitution at the acetonitrile (B52724) group or electrophilic addition to the pyrazole ring. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. uab.cat By solving Newton's equations of motion for a system of atoms, MD can model the conformational changes of this compound, its interactions with solvent molecules, or its binding stability within a receptor's active site. researchgate.netnih.gov

In the context of ligand-receptor interactions, MD simulations are often performed after an initial docking pose is established. The simulation can assess the stability of the complex under physiological conditions. nih.gov Key metrics analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD), which measures the stability of the ligand in the binding pocket, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein and ligand. researchgate.netplos.org

In Silico Screening for Ligand-Receptor Interactions

In silico screening, particularly through molecular docking, is a powerful computational technique used to predict the preferred binding mode of a ligand to a receptor, typically a protein. ijpbs.com This method involves placing the ligand (in this case, this compound) into the binding site of a target protein in various orientations and conformations and then scoring these poses based on their binding affinity. researchgate.netekb.eg

The scoring functions estimate the free energy of binding, with lower energy scores indicating more favorable interactions. nih.gov The pyrazole scaffold is a common feature in molecules designed to target various enzymes, such as kinases and cyclooxygenases. researchgate.netnih.gov The nitrogen atoms in the pyrazole ring of this compound can act as hydrogen bond acceptors, while the methyl groups can form hydrophobic interactions.

The table below lists potential protein targets for which other pyrazole derivatives have shown inhibitory activity, suggesting they could be starting points for in silico screening of this compound.

| Protein Target | PDB ID | Associated Disease/Function | Potential Interactions |

| Cyclooxygenase-2 (COX-2) | 3LN1 | Inflammation, Pain | Hydrogen bonding, hydrophobic interactions researchgate.net |

| VEGFR-2 | 2QU5 | Angiogenesis, Cancer | Hydrogen bonding with kinase hinge region nih.gov |

| CDK2 | 2VTO | Cell Cycle Regulation, Cancer | Interactions with ATP binding pocket nih.gov |

| Carbonic Anhydrase | 4WR7 | Glaucoma, Edema | Coordination with active site zinc ion, hydrogen bonds nih.govijpbs.com |

Prediction of Coordination Geometries and Metal Binding Energies

The pyrazole moiety is a well-known ligand in coordination chemistry. researchgate.net The two nitrogen atoms of the pyrazole ring in this compound, along with the nitrogen of the nitrile group, can act as donor atoms to coordinate with metal ions. Computational methods, especially DFT, can predict the resulting coordination geometries and the strength of these interactions. mdpi.com

Calculations can determine the most stable geometry of the metal-ligand complex (e.g., tetrahedral, square planar, octahedral) by optimizing the structure and minimizing its energy. nih.gov Furthermore, the metal binding energy can be calculated to quantify the affinity of the ligand for a specific metal ion. This is typically done by calculating the energy of the complex and subtracting the energies of the free ligand and the free metal ion. mdpi.com

Studies on similar pyrazole-containing ligands have shown their ability to form stable complexes with a variety of metal ions, including Cu(II), Zn(II), and Cd(II). researchgate.net The binding energies are influenced by the nature of the metal ion and the specific donor atoms involved. mdpi.com

| Metal Ion | Ligand Type | Theoretical Binding Energy (Representative) | Predicted Coordination Behavior |

| Cu(II) | Nitrogen Ligands | High mdpi.com | Strong coordination, often forming square planar complexes |

| Zn(II) | Pyrazole Ligands | Moderate to High researchgate.net | Typically forms tetrahedral complexes |

| Cd(II) | Pyrazole Ligands | Moderate researchgate.net | Can adopt various geometries, including distorted octahedral nih.gov |

| Fe(III) | Oxygen/Nitrogen Ligands | Very High mdpi.com | Strong affinity, often forming octahedral complexes |

Note: Binding energies are highly system-dependent. The values are qualitative and based on general trends observed for similar ligand types.

Future Research Directions and Emerging Trends for 3,5 Dimethyl 1h Pyrazol 1 Yl Acetonitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrazole (B372694) derivatives, including (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, such as enhanced reaction control, improved safety for handling hazardous intermediates, and accelerated production times. wikipedia.org

Continuous flow processes enable the rapid and modular synthesis of highly functionalized pyrazoles. nih.gov For instance, multi-step flow synthesis has been developed to produce a variety of pyrazole cores that can be subsequently modified through different reactor modules, allowing for broad molecular diversity to be achieved efficiently. nih.gov This "assembly line" approach is particularly advantageous for creating libraries of compounds for agrochemical and pharmaceutical screening. nih.gov Furthermore, flow chemistry can facilitate reactions that are challenging in batch, such as those involving unstable intermediates like diazoalkanes, by ensuring only small quantities are present at any given time. nih.gov Research has demonstrated the successful continuous-flow synthesis of 3,5-disubstituted pyrazoles from readily available starting materials without the need to isolate intermediates. nih.gov The implementation of such methodologies for the large-scale and on-demand production of this compound and its derivatives is a promising future direction.

Automated synthesis platforms, including high-throughput experimentation, are also set to revolutionize the exploration of pyrazole-based chemical space. These systems allow for the rapid generation of diverse compound arrays with varying physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiles. fluorochem.co.uk By combining automated library synthesis with integrated screening workflows, the design of novel lead compounds in drug discovery can be significantly accelerated. fluorochem.co.uk

| Technology | Advantages for this compound Synthesis | Key Research Findings |

| Flow Chemistry | Enhanced reaction control, improved safety, faster reaction times, scalability. wikipedia.org | Development of rapid, modular, and telescoped continuous flow synthesis of highly functionalized pyrazoles. nih.gov Successful two-step continuous-flow synthesis of 3,5-disubstituted pyrazoles without intermediate isolation. nih.gov |

| Automated Synthesis | High-throughput generation of compound libraries, rapid exploration of chemical space, accelerated drug discovery. fluorochem.co.uk | Enables easy access to diverse compound arrays with varying physicochemical and ADME profiles through fully automated library synthesis. fluorochem.co.uk |

Exploration of Novel Reactivities and Chemical Transformations

The chemical structure of this compound offers multiple sites for chemical modification, opening avenues for the exploration of novel reactivities and transformations. Future research will likely focus on developing innovative methods to functionalize both the pyrazole ring and the acetonitrile (B52724) moiety.

The acetonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. For example, the cyano group can be converted to a tetrazole ring via click chemistry, a transformation that has been utilized to create asymmetric N-methylene-C bridged azole-based energetic materials. researchgate.netnih.gov This highlights the potential for using the acetonitrile group as a linchpin for constructing more complex molecular architectures.

The pyrazole ring itself is amenable to a range of chemical transformations. Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for introducing aryl, heteroaryl, and alkynyl substituents onto the pyrazole core, enabling the synthesis of a diverse range of derivatives. chemrxiv.orgagropages.com Furthermore, C-H activation strategies are emerging as a streamlined approach to functionalize the pyrazole ring directly, avoiding the need for pre-functionalized starting materials. rsc.org

Cycloaddition reactions represent another fertile ground for exploring the novel reactivity of pyrazole-containing compounds. For instance, pyrazole derivatives can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct fused heterocyclic systems. core.ac.ukresearchgate.net The development of catalytic and enantioselective cycloaddition reactions involving pyrazole derivatives will be a key area of future research, allowing for the stereocontrolled synthesis of complex molecules. collaborativedrug.com

| Reaction Type | Potential Application for this compound |

| Functionalization of Acetonitrile Group | Conversion to tetrazoles for energetic materials or other heterocycles for medicinal chemistry. researchgate.netnih.gov |

| Cross-Coupling Reactions | Introduction of diverse substituents on the pyrazole ring for structure-activity relationship studies. chemrxiv.org |

| C-H Activation | Direct and efficient functionalization of the pyrazole core. rsc.org |

| Cycloaddition Reactions | Construction of novel fused heterocyclic scaffolds with potential biological activity. core.ac.ukresearchgate.net |

Design of Next-Generation Pyrazole-Based Molecular Scaffolds

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com this compound serves as an excellent starting point for the design and synthesis of next-generation molecular scaffolds with diverse therapeutic and industrial applications.

One promising direction is the construction of fused pyrazole systems. By utilizing the reactivity of both the pyrazole ring and the acetonitrile side chain, novel polycyclic and heterocyclic architectures can be assembled. For instance, pyrazole-4-carbaldehydes have been used as versatile precursors for the synthesis of various pyrazole-fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. collaborativedrug.commdpi.com Similarly, this compound and its derivatives can be employed in multicomponent reactions to generate complex molecular scaffolds in a single step. mdpi.com

The development of pyrazole-based ligands for coordination chemistry is another area of growing interest. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. nih.gov The this compound scaffold can be readily modified to incorporate additional donor atoms, allowing for the design of ligands with specific coordination geometries and properties.

Pharmacophore modeling and computational chemistry will play an increasingly important role in the rational design of new pyrazole-based scaffolds. researchgate.net By identifying the key structural features required for a desired biological activity, computational methods can guide the synthesis of more potent and selective molecules. jk-sci.com This in silico approach, combined with high-throughput synthesis and screening, will accelerate the discovery of novel pyrazole-based compounds with applications in medicine, agriculture, and materials science.

Interdisciplinary Research Opportunities and Collaborations

The diverse properties and applications of this compound and its derivatives create numerous opportunities for interdisciplinary research and collaboration. The interface of chemistry with biology, materials science, and computational science is particularly fertile ground for innovation.

In the realm of medicinal chemistry , collaborations between synthetic chemists, biologists, and pharmacologists are crucial for the discovery and development of new therapeutic agents. The synthesis of libraries of this compound derivatives, followed by biological screening, can identify lead compounds for a variety of diseases. Platforms that facilitate collaborative drug discovery can help manage the vast amounts of chemical and biological data generated in these projects.

The field of materials science offers exciting opportunities for the application of pyrazole-based compounds. As previously mentioned, derivatives of pyrazoleacetonitrile have been investigated as new melt-cast explosives, a clear intersection of synthetic chemistry and materials engineering. collaborativedrug.com Furthermore, the ability of pyrazoles to act as ligands for metal ions opens up the possibility of creating novel coordination polymers and MOFs with tailored electronic, magnetic, and optical properties. nih.govmdpi.com Such materials could find applications in areas like catalysis, sensing, and gas separation, requiring collaboration between chemists and materials scientists.

In agrochemical research , there is a continuous need for new and effective pesticides and herbicides. The pyrazole scaffold is present in many commercial agrochemicals. Collaborative efforts between synthetic chemists and agricultural scientists can lead to the development of novel this compound derivatives with improved efficacy and environmental profiles. These collaborations are often multi-dimensional, involving technological innovation, market expansion, and a focus on sustainable development. collaborativedrug.com

Computational chemistry provides powerful tools to guide and accelerate research in all these areas. Collaborations with computational chemists can aid in the design of new molecules with desired properties, the elucidation of reaction mechanisms, and the interpretation of experimental data. nih.gov For example, DFT (Density Functional Theory) calculations can provide insights into the electronic structure and reactivity of pyrazole derivatives, guiding the synthesis of new materials and therapeutic agents. nih.gov

| Interdisciplinary Field | Research Opportunities with this compound |

| Medicinal Chemistry | Design and synthesis of novel therapeutic agents; collaborative drug discovery platforms. |

| Materials Science | Development of energetic materials, coordination polymers, and functional materials. nih.govcollaborativedrug.commdpi.com |

| Agrochemicals | Creation of new pesticides and herbicides with improved efficacy and safety profiles. collaborativedrug.com |

| Computational Chemistry | Rational design of new molecules, elucidation of reaction mechanisms, and prediction of properties. nih.gov |

Q & A

Q. Methodological considerations :

- Solvent choice : Acetonitrile is preferred for its polarity and miscibility with reagents, but prolonged heating may require inert atmospheres to prevent decomposition.

- Catalysts : DMAP enhances reaction rates in esterifications, while TEBA (benzyltriethylammonium chloride) improves phase transfer in alkylations.

Q. Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Esterification | DCC, DMAP, RT, MeCN | ~77% | |

| Alkylation | K₂CO₃, TEBA, reflux, MeCN | ~65% |

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- LC-MS : Used to confirm molecular weight (e.g., [M+H]⁺ = 245.18) and purity .

- ¹H/¹³C NMR : Critical for verifying substituent positions on the pyrazole ring and acetonitrile linkage. For example, methyl groups at C3/C5 appear as singlets near δ 2.2–2.4 ppm in ¹H NMR .

- IR Spectroscopy : Identifies nitrile stretches (~2250 cm⁻¹) and pyrazole ring vibrations .

Advanced: How can crystallographic tools like SHELX and ORTEP resolve structural ambiguities in pyrazole derivatives?

Answer:

- SHELX : Utilized for small-molecule refinement, particularly for high-resolution data. It resolves disorder in methyl groups or nitrile orientations via iterative least-squares refinement .

- ORTEP-III : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for distinguishing static vs. dynamic disorder in crystal lattices .

- Validation : Tools like PLATON (via WinGX) check for missed symmetry, twinning, or solvent-accessible voids, ensuring structural integrity .

Q. Table 2: Crystallographic Software Applications

| Software | Function | Example Use Case |

|---|---|---|

| SHELXL | Refinement | Resolving methyl group disorder |

| ORTEP-III | Visualization | Anisotropic displacement modeling |

| WinGX | Suite integration | Structure validation |

Advanced: How do mechanistic studies explain contradictions in reaction outcomes for zirconium-catalyzed pyrazole syntheses?

Answer:

- Catalyst activation : In situ generation of half-zirconocene species (e.g., from ZrCl₄ and ligands) influences reactivity. ESI-MS and ¹H NMR titration confirm active species .

- Substrate sensitivity : Steric hindrance from 3,5-dimethyl groups may slow acyl transfer steps, requiring optimized temperatures (e.g., 60–80°C) .

- Contradiction resolution : Compare kinetic data (e.g., turnover frequencies) across conditions to identify rate-limiting steps.

Advanced: What strategies ensure structural validation and purity in pharmacological studies?

Answer:

- Chromatographic purity : Use HPLC with β,γ-content tolerance intervals to quantify chiral impurities (applicable to analogs) .

- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues in crystallized products .

- Biological assay controls : Include structurally similar analogs (e.g., 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine) to validate target specificity .

Advanced: How can researchers predict and validate biological activity for this compound?

Answer:

- In silico docking : Use pyrazole-containing pharmacophores (e.g., from PubChem data ) to model interactions with targets like neurotransmitter receptors .

- In vitro assays : Test kinase inhibition or cytotoxicity using cell lines sensitive to pyrazole derivatives (e.g., HEK293 or MCF-7) .

- Metabolic stability : Assess acetonitrile metabolite formation using LC-MS/MS in hepatic microsome models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro